5-Chloro-2'-fluoro-2,4'-bipyridine
Overview
Description
5-Chloro-2'-fluoro-2,4'-bipyridine is a fluorinated bipyridine derivative characterized by the presence of chlorine and fluorine atoms on its pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2'-fluoro-2,4'-bipyridine typically involves the following steps:
Halogenation: Chlorination and fluorination of pyridine derivatives to introduce chlorine and fluorine atoms.
Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling to form the bipyridine structure.
Purification: Purification techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, optimized reaction conditions to maximize yield, and efficient purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2'-fluoro-2,4'-bipyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to pyridine-N-oxide.
Reduction: Reduction of the chlorine atom to form a corresponding chloroalkane.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of pyridine-N-oxide derivatives.
Reduction: Production of chloroalkanes.
Substitution: Generation of various substituted bipyridine derivatives.
Scientific Research Applications
5-Chloro-2'-fluoro-2,4'-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development.
Industry: Employed in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-Chloro-2'-fluoro-2,4'-bipyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
5-Chloro-2'-fluoro-2,4'-bipyridine is compared with other similar compounds to highlight its uniqueness:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with different halogenation patterns.
5-Chloro-2-fluoro-4-iodopyridine: Another fluorinated pyridine derivative with an iodine atom instead of a chlorine atom.
These compounds share similarities in their halogenation patterns but differ in their specific substituents, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-8-1-2-9(14-6-8)7-3-4-13-10(12)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTHNJGQZMBIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654756 | |
Record name | 5-Chloro-2'-fluoro-2,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-11-3 | |
Record name | 5-Chloro-2′-fluoro-2,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2'-fluoro-2,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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